molecular formula C13H14Cl2O5 B13996218 Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester CAS No. 87214-73-1

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester

Cat. No.: B13996218
CAS No.: 87214-73-1
M. Wt: 321.15 g/mol
InChI Key: SJWOCKTZFQIKHZ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is a chemical compound with the molecular formula C13H14Cl2O5 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with 2-ethoxy-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a potential herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

87214-73-1

Molecular Formula

C13H14Cl2O5

Molecular Weight

321.15 g/mol

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C13H14Cl2O5/c1-4-19-12(16)7(2)20-13(17)10-8(14)5-6-9(15)11(10)18-3/h5-7H,4H2,1-3H3

InChI Key

SJWOCKTZFQIKHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl

Origin of Product

United States

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